2,2',3,4',5-五溴二苯醚

描述

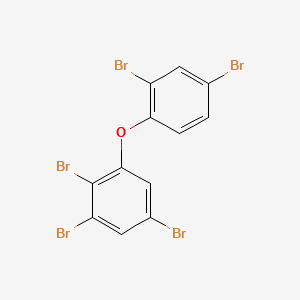

2,2’,3,4’,5-Pentabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a halogenated organic compound and is very unreactive . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .

Molecular Structure Analysis

The molecular formula of 2,2’,3,4’,5-Pentabromodiphenyl ether is C12H5Br5O . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

2,2’,3,4’,5-Pentabromodiphenyl ether has a molar mass of 564.691 g·mol −1 . It appears as a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm 3 . It is not soluble in water . The boiling point is 440.8±45.0 °C at 760 mmHg .科学研究应用

代谢途径和机制

- 猫和鸡的氧化代谢:研究表明,2,2',4,4',5-五溴二苯醚(BDE-99),2,2',3,4',5-五溴二苯醚的一种同系物,在猫肝微粒体中发生氧化代谢,产生羟基化代谢物。同样,鸡肝微粒体也代谢BDE-99,表明不同物种之间代谢可能存在差异 (Zheng等人,2016年;Zheng等人,2015年)。

- 哺乳动物中的代谢物形成:研究发现,大鼠肝微粒体中存在多种BDE-99的羟基化代谢物,BDE-99与2,2',3,4',5-五溴二苯醚密切相关。这些发现揭示了这些化合物在哺乳动物系统中的代谢途径 (Erratico等人,2011年)。

环境影响和毒理学

- 环境持久性和积累:对波罗的海海鸥蛋的研究观察到2,2',4,4',5-五溴二苯醚浓度的时序趋势,表明其环境持久性和在野生动物中的潜在生物积累 (Sellström等人,2003年)。

- 在人类环境中的代谢:合成和鉴定多种多溴联苯醚的羟基化代谢物,包括类似于2,2',3,4',5-五溴二苯醚的化合物,在人类血液中突出了这些化合物与人类健康及其在人体中的代谢途径的相关性 (Rydén等人,2012年)。

分析技术和方法

- 分析检测和定量:研究已经开发并验证了分析方法,如超高效液相色谱-质谱,用于检测和定量BDE-99的羟基化代谢物,有助于了解此类化合物的行为和影响 (Erratico等人,2010年)。

- 固相微萃取分析:已探索优化用于分析持久性有机污染物的固相微萃取技术,包括2,2',3,4',5-五溴二苯醚,以提高这些化合物的环境监测效率和准确性 (Gago-Martínez等人,2004年)。

安全和危害

2,2’,3,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine mediated effects on the body and possibly causing developmental effects in nursed babies . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact and is a moderate skin irritant .

未来方向

作用机制

Target of Action

2,2’,3,4’,5-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant .

Mode of Action

It is known that the primary degradation mechanism involves debromination, resulting in the formation of various bromodiphenyl ethers .

Biochemical Pathways

It is part of a group of polybrominated diphenyl ethers (pbdes) that are known for their significant environmental persistence, potential for bioaccumulation, and involvement in food web biomagnification .

Pharmacokinetics

Due to its lipophilic nature, it is expected to have a high potential for bioaccumulation .

Result of Action

2,2’,3,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . It has also been shown to induce lipid accumulation throughout differentiation in mouse and human preadipocyte cell models in vitro .

Action Environment

The action of 2,2’,3,4’,5-Pentabromodiphenyl ether can be influenced by various environmental factors. Due to its persistence and potential for bioaccumulation, it can be widely dispersed in the environment and detected in human populations spanning diverse geographic regions . Its use and production are to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants .

属性

IUPAC Name |

1,2,5-tribromo-3-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATFXMGTVIESIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879906 | |

| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446254-57-5 | |

| Record name | 2,2',3,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4NK316N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BDE-99, and specifically its hydroxylated metabolites, interact with thyroid hormone receptors?

A1: While BDE-99 itself does not show significant binding affinity for thyroid hormone receptors (TRs), its hydroxylated metabolites, particularly 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90), demonstrate notable inhibitory effects on triiodothyronine (T3) binding to TRs []. This suggests that metabolic transformation of BDE-99 into hydroxylated forms can lead to endocrine disruption by interfering with thyroid hormone signaling. The presence of a hydroxyl group at the 4-position seems crucial for this interaction with TRs [].

Q2: What are the key metabolic pathways involved in the breakdown of BDE-99 in biological systems?

A2: Research indicates that oxidative metabolism plays a significant role in BDE-99 breakdown, primarily facilitated by cytochrome P450 (CYP) enzymes []. In rat hepatic microsomes, BDE-99 undergoes hydroxylation, resulting in several hydroxylated metabolites, with 4-OH-BDE-90 and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major products []. Specifically, CYP2A2 and CYP3A1 enzymes exhibit substantial activity in BDE-99 metabolism, with CYP3A1 showing the highest activity for the formation of 4-OH-BDE-90 []. This metabolic transformation is crucial as it can significantly impact BDE-99's bioaccumulation and potential toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

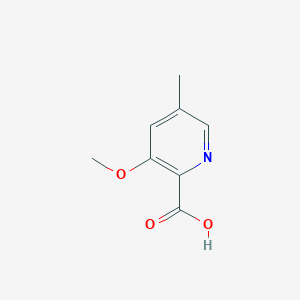

![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

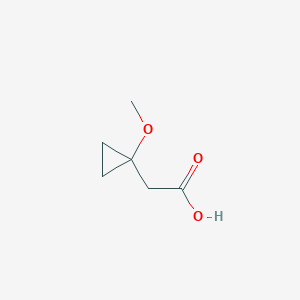

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

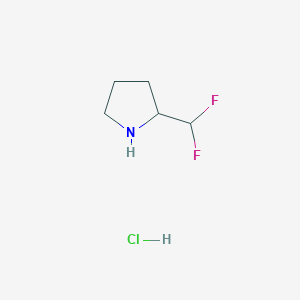

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)